N-[(2-chloro-6-fluorophenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride -

N-[(2-chloro-6-fluorophenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride

Catalog Number: EVT-4302140
CAS Number:
Molecular Formula: C13H13Cl2FN2
Molecular Weight: 287.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

A two-step synthesis of (2-chloro-6-fluorobenzyl)(4-pyridinylmethyl)amine hydrochloride, a key intermediate for the preparation of the antineoplastic agent, 6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine methanesulfonic acid salt, is described []. The first step involves the reaction of 6-chloro-9H-purin-2-amine with 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride in the presence of potassium carbonate in dimethylacetamide. It was observed that adding the pyridine hydrochloride in portions to the reaction mixture and utilizing a fine mesh of potassium carbonate was crucial for minimizing the formation of the N7-benzylated regioisomer. The second step involves treating the crude product from the first step with methanesulfonic acid to afford the desired methanesulfonic acid salt. This two-step process eliminates the need for chromatographic purification and provides the target compound in high yield and purity.

4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A)

  • Compound Description: SSR125543A is a potent and selective corticotropin-releasing factor (CRF)(1) receptor antagonist. [] It exhibits nanomolar affinity for human cloned or native CRF(1) receptors and demonstrates high selectivity over CRF(2α) receptors and CRF binding protein. [] SSR125543A effectively antagonizes CRF-induced stimulation of cAMP synthesis and adrenocorticotropin hormone (ACTH) secretion in cellular models. [] Additionally, it demonstrates good brain penetration in rats and inhibits CRF-induced ACTH release in vivo. []
  • Relevance: While SSR125543A shares the presence of a substituted benzene ring with a chlorine substituent and an amine group with the target compound (2-chloro-6-fluorobenzyl)(4-pyridinylmethyl)amine hydrochloride, it belongs to the 2-aminothiazole class of compounds. This makes it structurally distinct from the target compound despite sharing some substituents.

N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-iodoquinazolin-4-amine

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of quinazoline derivative anti-cancer drugs, particularly lapatinib. []
  • Relevance: This compound, although belonging to the quinazoline class, shares a significant structural similarity with the target compound (2-chloro-6-fluorobenzyl)(4-pyridinylmethyl)amine hydrochloride. Both contain a 3-chloro-4-[(3-fluorobenzyl)oxy]phenyl moiety.

N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinoline amine

  • Compound Description: This compound is lapatinib, a tyrosine kinase inhibitor used for treating advanced or metastatic breast cancer. []
  • Relevance: Lapatinib, while a quinazoline derivative, shares the 3-chloro-4-[(3-fluorobenzyl)oxy]phenyl moiety with (2-chloro-6-fluorobenzyl)(4-pyridinylmethyl)amine hydrochloride, highlighting a structural similarity despite being classified differently.

2-(1-(2-Chloro-6-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-5-cyclopropylpyrimidin-4-amine (w2)

  • Compound Description: This compound acts as a human dihydroorotate dehydrogenase (hDHODH) inhibitor. [] It exhibits potential for treating inflammatory bowel disease (IBD) due to its potent hDHODH inhibitory activity. [] Preclinical studies indicate that w2 effectively alleviates ulcerative colitis symptoms, demonstrating superior efficacy compared to existing IBD treatments like vidofludimus and tofacitinib. []
  • Relevance: This compound presents a close structural analog to (2-chloro-6-fluorobenzyl)(4-pyridinylmethyl)amine hydrochloride. Both share the same 2-chloro-6-fluorobenzyl substituent attached to an amine nitrogen. The presence of a pyridine ring in w2 further strengthens the structural relation, even though the overall structures differ.

2-Chloro-6-fluorobenzyl [3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbamate

  • Compound Description: This compound is a potent and selective inhibitor of the voltage-gated sodium channel type 1.7 (NaV1.7). [] It exhibits significant glutathione (GSH) and cysteine reactivity in the presence of NADPH-dependent metabolism in human liver microsomes. [] This reactivity, attributed to a unique bioactivation mechanism, raises concerns about potential toxicity. [] Modifications such as removing the 5'-methyl group, N-methylating the carbamate, or replacing the isoxazole nitrogen with a carbon atom have shown to mitigate GSH adduct formation, suggesting ways to improve the compound's safety profile. []
  • Relevance: This compound shares the 2-chloro-6-fluorobenzyl group directly with (2-chloro-6-fluorobenzyl)(4-pyridinylmethyl)amine hydrochloride. This shared structural feature links the two compounds despite their distinct core structures and biological targets.

Properties

Product Name

N-[(2-chloro-6-fluorophenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride

Molecular Formula

C13H13Cl2FN2

Molecular Weight

287.16 g/mol

InChI

InChI=1S/C13H12ClFN2.ClH/c14-12-2-1-3-13(15)11(12)9-17-8-10-4-6-16-7-5-10;/h1-7,17H,8-9H2;1H

InChI Key

WEFRZGWUCLYZLX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)CNCC2=CC=NC=C2)F.Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNCC2=CC=NC=C2)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.